molecular formula C20H12Cl2N2O2S B4757777 N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide

N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide

Cat. No.: B4757777
M. Wt: 415.3 g/mol
InChI Key: QRRMRIZQZNEYLD-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a substituted phenyl ring. The compound’s structure includes two chlorine substituents on the benzamide ring and a hydroxyl group on the phenyl ring, which may enhance its electronic and steric properties.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S/c21-11-5-8-15(22)14(9-11)19(26)23-12-6-7-13(17(25)10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRMRIZQZNEYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(benzo[d]thiazol-2-yl)-3-hydroxyaniline under controlled conditions to yield the target compound. Structural confirmation can be achieved through spectroscopic methods such as NMR and mass spectrometry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound.

  • In vitro Studies : The compound has been evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). Results indicate that it significantly inhibits cell proliferation and induces apoptosis at micromolar concentrations. For example, in one study, the compound demonstrated an IC50 value of 6.26 ± 0.33 μM against HCC827 cells in a 2D culture assay .
  • Mechanism of Action : The antitumor effects are thought to arise from the induction of cell cycle arrest and apoptosis. Western blot analyses have shown that treatment with this compound leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Cell Line IC50 (μM) Effect
A4317.23 ± 1.12Inhibition of proliferation
A5496.26 ± 0.33Induction of apoptosis
H12998.45 ± 0.99Cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:

  • Cytokine Inhibition : The compound has been reported to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This suggests that it may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Case Studies

Several case studies have documented the successful application of benzothiazole derivatives in cancer therapy:

  • Study on Lung Cancer : A study involving a series of benzothiazole derivatives showed that modifications at the benzothiazole nucleus enhanced anticancer activity against non-small cell lung cancer cell lines .
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents may lead to synergistic effects, improving overall therapeutic efficacy while reducing side effects.

Future Directions

The ongoing research into this compound focuses on:

  • Structure-Activity Relationship (SAR) : Understanding how variations in chemical structure affect biological activity will be crucial for optimizing this compound for clinical use.
  • In vivo Studies : Future studies should include animal models to evaluate pharmacokinetics and therapeutic efficacy in a living organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other benzamide and heterocyclic derivatives synthesized in the literature. Below is a comparative analysis with key analogs:

Compound Key Features Functional Groups Molecular Weight Spectral Data (IR/NMR)
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide Benzo[d]thiazole, dichlorobenzamide, hydroxylphenyl C=O (amide), OH, Cl, S (thiazole) ~415 g/mol (est.) Hypothetical: C=O ~1670 cm⁻¹, OH ~3200 cm⁻¹
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, thiadiazole, benzamide C=O (amide), N=S (thiadiazole) 348.39 g/mol C=O: 1606 cm⁻¹; 1H-NMR: δ 7.36–8.13 (Ar-H)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione, sulfonyl, difluorophenyl C=S, SO₂, F ~400–450 g/mol C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
N-[4-(Benzo[1,2,5]thiadiazol-5-yloxy)-3-chloro-phenyl]-5-chloro-2-hydroxy-benzamide Benzo[1,2,5]thiadiazole, dichlorobenzamide, hydroxylphenyl C=O (amide), Cl, S (thiadiazole) ~446 g/mol Not reported in evidence

Key Observations:

Spectral Signatures :

  • The C=O stretch in benzamide derivatives (e.g., 1606–1682 cm⁻¹ in IR) is consistent across analogs .
  • Thione (C=S) vibrations (~1240–1255 cm⁻¹) distinguish sulfur-containing heterocycles (e.g., triazole-thiones) from thiazole derivatives .

Synthetic Routes :

  • The target compound may be synthesized via nucleophilic substitution or condensation reactions, akin to methods for [6] (reflux with hydroxylamine/K₂CO₃) or [7–9] (base-mediated cyclization) .
  • Unlike [8a–c], which incorporate active methylene compounds, the target lacks such moieties, suggesting divergent synthetic pathways .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., biological activity, solubility) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and theoretical properties.
  • Contradictions : While sulfur-containing heterocycles (thiazole vs. thiadiazole) exhibit distinct electronic profiles, their comparative bioactivity remains unclear without targeted studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(Benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,5-dichlorobenzamide

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